molecular formula C13H9BCl2O4 B15281359 (3-(Benzoyloxy)-2,4-dichlorophenyl)boronic acid

(3-(Benzoyloxy)-2,4-dichlorophenyl)boronic acid

Katalognummer: B15281359
Molekulargewicht: 310.9 g/mol
InChI-Schlüssel: GFECBYZNTMHNBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-(Benzoyloxy)-2,4-dichlorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a benzoyloxy-substituted dichlorophenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Benzoyloxy)-2,4-dichlorophenyl)boronic acid typically involves the reaction of 3-(benzoyloxy)-2,4-dichlorophenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the boronic acid group. The reaction is usually carried out in anhydrous solvents like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of boronic acids, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Wirkmechanismus

The mechanism of action of (3-(Benzoyloxy)-2,4-dichlorophenyl)boronic acid in various reactions involves the formation of boron-oxygen bonds and the transfer of organic groups to metal catalysts. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The boronic acid group can also interact with biological molecules, forming reversible covalent bonds with diols and other nucleophiles .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(3-(Benzoyloxy)-2,4-dichlorophenyl)boronic acid is unique due to the presence of both benzoyloxy and dichloro substituents, which enhance its reactivity and stability in various chemical reactions. These functional groups also provide additional sites for further functionalization, making it a valuable compound in synthetic chemistry .

Eigenschaften

Molekularformel

C13H9BCl2O4

Molekulargewicht

310.9 g/mol

IUPAC-Name

(3-benzoyloxy-2,4-dichlorophenyl)boronic acid

InChI

InChI=1S/C13H9BCl2O4/c15-10-7-6-9(14(18)19)11(16)12(10)20-13(17)8-4-2-1-3-5-8/h1-7,18-19H

InChI-Schlüssel

GFECBYZNTMHNBV-UHFFFAOYSA-N

Kanonische SMILES

B(C1=C(C(=C(C=C1)Cl)OC(=O)C2=CC=CC=C2)Cl)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.